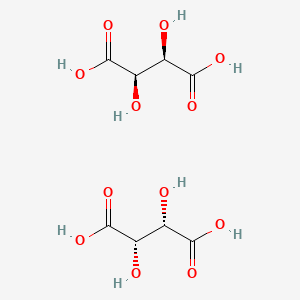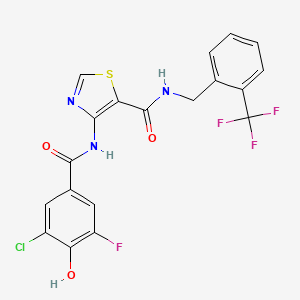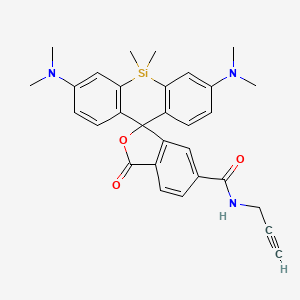
SiR-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SiR-alkyne is a derivative of the fluorophore silicon rhodamine (SiR). It is specifically the N-propargylcarboxamide derivative of SiR. This compound reacts with azide derivatives in the presence of copper (I) to form 1,2,3-triazoles linkage. This reaction allows small molecules, peptides, oligonucleotides, or proteins bearing the appropriate azide to be conjugated to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
SiR-alkyne can be synthesized through the reaction of silicon rhodamine with propargylamine under appropriate conditions. The reaction typically involves the use of copper (I) as a catalyst to facilitate the formation of the alkyne group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
SiR-alkyne undergoes several types of chemical reactions, including:
Addition Reactions: Breaking the carbon-carbon triple bond and forming new single bonds to carbon.
Deprotonation: Leading to the formation of acetylides, which are excellent nucleophiles.
Oxidative Cleavage: Using reagents like ozone or potassium permanganate to cleave the alkyne into carboxylic acids.
Common Reagents and Conditions
Copper (I): Used as a catalyst in the formation of 1,2,3-triazoles linkage.
Ozone or Potassium Permanganate: Used in oxidative cleavage reactions.
Major Products
1,2,3-Triazoles: Formed from the reaction with azides.
Carboxylic Acids: Formed from oxidative cleavage.
Scientific Research Applications
SiR-alkyne has a wide range of applications in scientific research, including:
Mechanism of Action
SiR-alkyne exerts its effects through the formation of 1,2,3-triazoles linkage with azide derivatives. This reaction is facilitated by the presence of copper (I) as a catalyst. The molecular targets and pathways involved include the specific binding of this compound to azide-bearing molecules, allowing for the conjugation of various biomolecules and the visualization of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Alkynes: General class of compounds with a carbon-carbon triple bond.
Silicon Rhodamine (SiR): The parent compound of SiR-alkyne.
Uniqueness
This compound is unique due to its ability to form stable 1,2,3-triazoles linkage with azides, making it highly useful in click chemistry and bioconjugation applications. Its compatibility with super-resolution microscopy also sets it apart from other similar compounds .
Properties
Molecular Formula |
C30H31N3O3Si |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C30H31N3O3Si/c1-8-15-31-28(34)19-9-12-22-25(16-19)30(36-29(22)35)23-13-10-20(32(2)3)17-26(23)37(6,7)27-18-21(33(4)5)11-14-24(27)30/h1,9-14,16-18H,15H2,2-7H3,(H,31,34) |
InChI Key |
YFOVCTAKGIZXFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
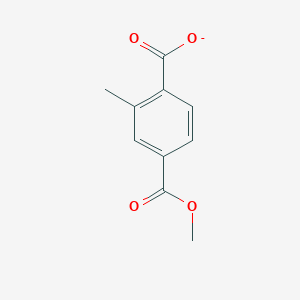
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
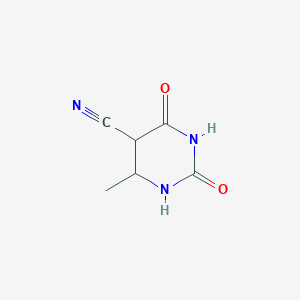
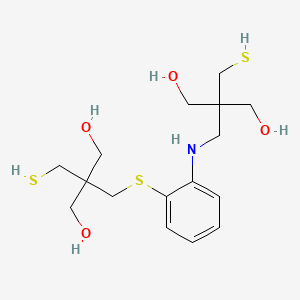
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)

